N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
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Overview
Description
“N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” is a complex organic compound that features multiple functional groups, including sulfonyl, amide, and thieno[3,4-d]imidazole moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” would likely involve multiple steps, including the formation of the thieno[3,4-d]imidazole core, the introduction of the sulfonyl group, and the coupling of various intermediates. Typical reaction conditions might include:
Formation of Thieno[3,4-d]imidazole Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling Reactions: Amide bond formation using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Scaling up reactions while maintaining control over temperature, pressure, and reaction time.
Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The carbonyl groups in the amide moieties can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The thieno[3,4-d]imidazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halides for nucleophilic substitution or acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the amide groups would yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of “N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
- **this compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N5O6S3/c1-39(35,36)38-17-16-28-23(33)12-5-3-9-14-26-21(31)11-4-2-8-15-27-22(32)13-7-6-10-20-24-19(18-37-20)29-25(34)30-24/h19-20,24H,2-18H2,1H3,(H,26,31)(H,27,32)(H,28,33)(H2,29,30,34)/t19?,20-,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWYYNURUQHAI-VIHQBZHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N5O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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